molecular formula C3H3FN2 B189957 3-Fluoro-1H-pyrazole CAS No. 14521-81-4

3-Fluoro-1H-pyrazole

Cat. No.: B189957
CAS No.: 14521-81-4
M. Wt: 86.07 g/mol
InChI Key: WNDHCIJGEKNYNF-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrazole is a heterocyclic compound with the molecular formula C3H3FN2. It is a derivative of pyrazole, where a fluorine atom is substituted at the third position of the pyrazole ring.

Preparation Methods

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Biological Activity

3-Fluoro-1H-pyrazole is a derivative of pyrazole that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of oncology and virology. This article reviews the biological activities of this compound, highlighting its pharmacological effects, synthesis, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole and its derivatives are known for a wide range of biological activities including anti-inflammatory, anti-cancer, anti-viral, and antimicrobial properties. The structural modifications of pyrazole compounds can significantly influence their biological activity. This compound is one such modification that has shown promising results in various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The introduction of the fluorine atom at the 3-position is crucial as it enhances the compound's biological activity by influencing lipophilicity and electronic properties.

Anticancer Activity

A study evaluated a series of pyrazole derivatives for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Among these, certain derivatives exhibited significant inhibition of prostate-specific antigen (PSA) expression, suggesting their potential as androgen receptor antagonists. Notably, one compound demonstrated an IC50 value of 18 µM against LNCaP cells with a 46% reduction in PSA levels .

Antiviral Activity

Research has indicated that fluoro-substituted pyrazoles exhibit antiviral properties against Japanese encephalitis virus (JEV). Compounds like 1b and 1f showed over 70% inhibition in neuronal cells and demonstrated significant reductions in viral RNA levels in treated mice. These compounds also modulated reactive oxygen species (ROS) production by upregulating antioxidant proteins, indicating a potential mechanism for their antiviral effects .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A review highlighted various pyrazoles that act as nonsteroidal anti-inflammatory drugs (NSAIDs), with some compounds showing comparable efficacy to established NSAIDs like indomethacin . The anti-inflammatory activity is often assessed using models like carrageenan-induced edema in mice.

Case Studies

Case Study 1: Prostate Cancer Inhibition

  • Objective : Evaluate the antiproliferative effects of this compound derivatives on prostate cancer cells.
  • Findings : Certain derivatives displayed potent inhibition with significant PSA downregulation, indicating their potential as therapeutic agents against prostate cancer.

Case Study 2: Antiviral Efficacy Against JEV

  • Objective : Assess the antiviral effects of fluoro-based pyrazoles on JEV.
  • Results : Compounds exhibited high antiviral activity with substantial reductions in viral RNA and protein levels in treated neuronal cells and animal models.

Comparative Table of Biological Activities

Activity TypeCompoundIC50 ValueMechanism/Notes
AnticancerThis compound18 µMInhibits LNCaP cell growth; reduces PSA levels
AntiviralCompound 1f>90% inhibitionModulates ROS; upregulates NQO1 and HO-1 proteins
Anti-inflammatoryVarious PyrazolesComparable to NSAIDsEffective in reducing edema in animal models

Properties

IUPAC Name

5-fluoro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDHCIJGEKNYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567640
Record name 5-Fluoro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14521-81-4
Record name 5-Fluoro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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